

comparing the neutrino capture cross-section of Gallium-71 with theoretical models

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Experimental Data and Theoretical Models for the Neutrino Capture Cross-Section of **Gallium-71**

This guide provides a detailed comparison of experimental measurements and theoretical predictions of the neutrino capture cross-section of **Gallium-71** (⁷¹Ga). This analysis is crucial for researchers in neutrino physics, nuclear physics, and astrophysics, offering insights into the properties of neutrinos and the processes that power the sun. The longstanding discrepancy between measurements and predictions, known as the "Gallium anomaly," is also explored.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data from the pivotal Gallium-based neutrino experiments (GALLEX, SAGE, GNO, and BEST) and the prominent theoretical models.

Table 1: Solar Neutrino Capture Rates on Gallium-71

Experiment/Model	Neutrino Source	Measured/Predicte d Rate (SNU¹)	Key Findings
GALLEX	Solar	77.5 ± 6.1 (stat) ± 4.3 (syst)	First observation of low-energy pp solar neutrinos.
SAGE	Solar	69.8 ± 6.1 (stat) ± 3.7 (syst)	Confirmed the deficit of solar neutrinos observed by earlier experiments.
GNO	Solar	62.9 +5.5/-5.3 (stat) ± 2.5 (syst)	Continued monitoring of solar neutrinos, consistent with previous Gallium experiments.
Bahcall (1997)	Solar (Standard Solar Model)	129 +8/-6	Theoretical prediction based on the Standard Solar Model.
Haxton et al. (2023)	Solar (Standard Solar Model)	Updated predictions with revised nuclear physics inputs.	Re-evaluation of the cross-section with new nuclear structure calculations.

 1 SNU = Solar Neutrino Unit, 10^{-36} captures per target atom per second.

Table 2: Neutrino Capture Rates from Artificial 51Cr Sources

Experiment/Model	Measured/Predicted Ratio (R = Measured/Predicted)	Key Findings
GALLEX	0.95 ± 0.11	Indicated a possible deficit in the neutrino detection rate.
SAGE	0.95 ± 0.12	Consistent with the GALLEX result, pointing towards an anomaly.
BEST (Inner Detector)	0.79 ± 0.05	Confirmed the Gallium anomaly with higher statistical significance.
BEST (Outer Detector)	0.77 ± 0.05	Consistent results between the two detectors, deepening the mystery of the anomaly.
Bahcall (1997)	1.0 (by definition)	The standard theoretical expectation.
Haxton et al. (2023)	Updated predictions with revised nuclear physics inputs.	Provides a refined theoretical baseline for assessing the anomaly.

Experimental Protocols

The following sections detail the methodologies of the key experiments that have measured the neutrino capture cross-section of **Gallium-71**.

The GALLEX and GNO Experiments

The GALLEX (Gallium Experiment) and its successor, the Gallium Neutrino Observatory (GNO), were located at the Laboratori Nazionali del Gran Sasso (LNGS) in Italy.

• Target and Detector: The experiments utilized 30.3 tonnes of natural gallium in the form of a gallium chloride (GaCl₃) solution. This solution was housed in a large tank shielded from cosmic rays by the overlying rock of the Gran Sasso mountain.

- Neutrino Interaction: Electron neutrinos (v_e) interact with 71 Ga via the inverse beta decay reaction: $v_e + ^{71}$ Ga $\rightarrow ^{71}$ Ge $+ e^-$.
- Extraction of ⁷¹Ge: The produced Germanium-71 (⁷¹Ge) atoms, which have a half-life of 11.43 days, were chemically extracted from the large volume of the gallium chloride solution approximately every three to four weeks. This was achieved by bubbling nitrogen gas through the solution, which carries away the volatile germanium tetrachloride (GeCl₄).
- Counting: The extracted GeCl₄ was then converted into germane gas (GeH₄). This gas was introduced into a small, low-background proportional counter. The decay of ⁷¹Ge via electron capture was detected by observing the characteristic Auger electrons and X-rays emitted.
- Calibration: The detector efficiency was calibrated using intense artificial neutrino sources, primarily Chromium-51 (51Cr), which emits neutrinos with energies similar to those from the Sun.

The SAGE (Soviet-American Gallium Experiment)

The SAGE experiment was located at the Baksan Neutrino Observatory in the Caucasus Mountains of Russia.

- Target and Detector: SAGE used up to 57 tonnes of metallic gallium, which is liquid at the operating temperature of the experiment.
- Neutrino Interaction and Extraction: The fundamental neutrino interaction is the same as in GALLEX. The extraction of ⁷¹Ge from the liquid metal was a multi-step chemical process.
 First, the germanium was extracted into an acidic solution, and then further purified and concentrated.
- Counting: Similar to GALLEX, the purified germanium was converted to germane gas and the decays of ⁷¹Ge were counted in low-background proportional counters.
- Calibration: SAGE also performed calibration runs using a ⁵¹Cr source to verify the experimental efficiency.

The BEST (Baksan Experiment on Sterile Transitions)

The BEST experiment, also located at the Baksan Neutrino Observatory, was designed to investigate the Gallium anomaly with high precision.

- Target and Detector: BEST utilized a two-zone target consisting of a total of 50 tonnes of liquid metallic gallium. An inner spherical volume was nested within an outer spherical shell, allowing for measurements at two different average distances from the neutrino source.
- Neutrino Source: A very intense ⁵¹Cr source (approximately 3.4 MCi) was placed at the center of the two-zone gallium target.
- Extraction and Counting: The extraction and counting procedures for ⁷¹Ge were based on the well-established techniques developed for the SAGE experiment. Separate extractions were performed for the inner and outer gallium volumes.
- Objective: By measuring the ⁷¹Ge production rate in two different volumes, BEST aimed to test the hypothesis of neutrino oscillations into a sterile state, which could explain the observed deficit of electron neutrinos.

Theoretical Models of the Neutrino Capture Cross- Section

The theoretical prediction of the neutrino capture rate on ⁷¹Ga is a complex nuclear physics problem that involves understanding the structure of the ⁷¹Ga and ⁷¹Ge nuclei.

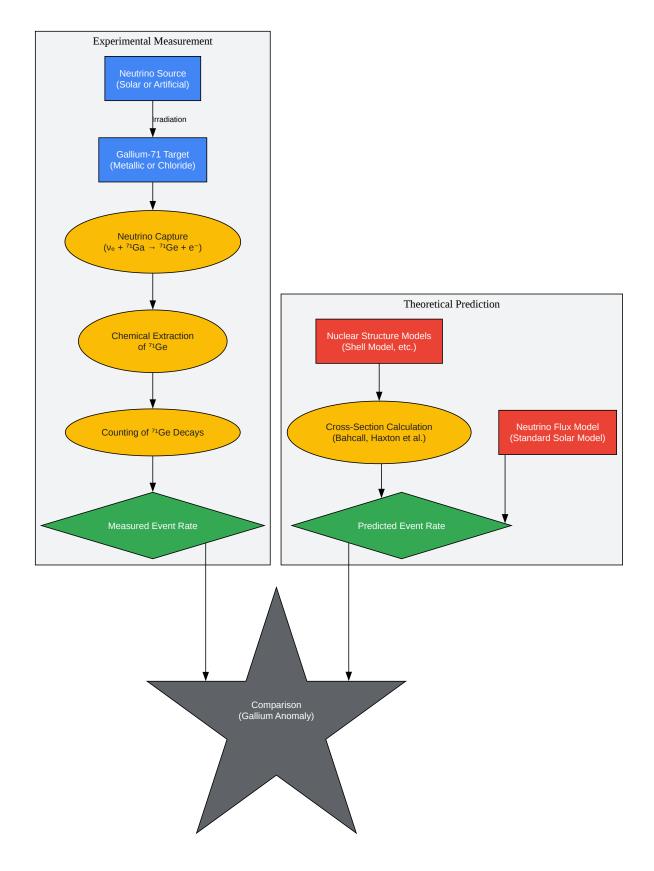
The Bahcall Model

The pioneering work of John N. Bahcall provided the standard theoretical framework for calculating the neutrino capture cross-section on ⁷¹Ga for many years.

- Methodology: The calculation involves summing the contributions of neutrino capture to the ground state and various excited states of ⁷¹Ge. The transition probabilities to these states are determined by the Gamow-Teller matrix elements.
- Input Data: The calculation for the ground state transition is related to the measured half-life of ⁷¹Ge. For the excited states, the Gamow-Teller strengths were estimated from (p,n) charge-exchange reactions on ⁷¹Ga.

 Predictions: The Bahcall model provided the benchmark predictions for the expected solar and artificial neutrino capture rates in the gallium experiments.

Revised Theoretical Models (Haxton, Rule, and others)


More recent theoretical work has focused on re-evaluating the neutrino-gallium cross-section with improved nuclear models and a better understanding of the underlying nuclear physics.

- Key Revisions: These models incorporate more sophisticated shell-model calculations to
 determine the Gamow-Teller strengths for transitions to excited states. They also include a
 more rigorous treatment of various corrections, such as those related to the nuclear structure
 and electroweak interactions.
- Impact on the Gallium Anomaly: These revised calculations have led to a refined understanding of the theoretical uncertainties associated with the predicted cross-section.
 While they have not fully resolved the Gallium anomaly, they provide a more precise theoretical basis for its interpretation.

Visualization of the Comparison Workflow

The following diagram illustrates the logical flow of comparing the experimental measurements of the neutrino capture cross-section of **Gallium-71** with the theoretical predictions.

Click to download full resolution via product page

Caption: Workflow comparing experimental and theoretical neutrino capture rates on **Gallium-71**.

Conclusion

The measurement of the neutrino capture cross-section on **Gallium-71** has been a cornerstone of solar neutrino research, providing the first direct evidence for the pp-fusion process that powers the Sun. However, the persistent "Gallium anomaly" – the deficit of neutrinos observed in experiments with artificial sources – remains a significant puzzle in neutrino physics. This discrepancy between well-controlled experiments and refined theoretical models could be a hint of new physics, such as the existence of sterile neutrinos. Future research, including more precise measurements and further theoretical refinements, will be crucial to resolving this intriguing anomaly.

• To cite this document: BenchChem. [comparing the neutrino capture cross-section of Gallium-71 with theoretical models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b576915#comparing-the-neutrino-capture-cross-section-of-gallium-71-with-theoretical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com